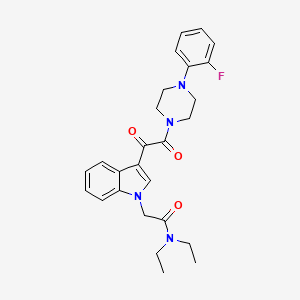

(Ethylamino)(oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Ethylamino)(oxo)acetic acid is an organic compound with the molecular formula C₄H₇NO₃. It is known for its role as an inhibitor of lactate dehydrogenase C4 (LDHC4), an enzyme involved in the metabolic pathway of glycolysis.

Mechanism of Action

Target of Action

The primary target of (Ethylamino)(oxo)acetic acid is Lactate Dehydrogenase C4 (LDHC4) . LDHC4 is an isoform of Lactate Dehydrogenase A (LDHA), which plays a key role in aerobic glycolysis . LDHC4 is significantly expressed in lung cancer tissues .

Mode of Action

This compound interacts with its target, LDHC4, by inhibiting its activity . It shows about 10 times selective inhibition against LDHC4 over LDHA4 and Lactate Dehydrogenase B4 (LDHB4) .

Biochemical Pathways

The inhibition of LDHC4 by this compound affects the aerobic glycolysis pathway, also known as the Warburg effect . This pathway is a distinct hallmark of cancer cells .

Pharmacokinetics

It is known that the compound shows selective inhibition against ldhc4 . This suggests that it may have good bioavailability and selectivity for its target.

Result of Action

The inhibition of LDHC4 by this compound can inhibit the proliferation of lung cancer A549 cells . This suggests that the compound may have potential anticancer effects.

Action Environment

The action of this compound is likely to be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

(Ethylamino)(oxo)acetic acid has been shown to inhibit the growth of bacteria such as Escherichia coli . It is also potent in inhibiting the activity of dehydrogenase enzymes . The compound interacts with the enzyme lactate dehydrogenase C4 (LDHC4), showing about 10 times selective inhibition against LDHC4 over other isoforms .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been shown that human LDHC, which is significantly expressed in lung cancer tissues, can be inhibited by this compound, leading to the inhibition of the proliferation of lung cancer A549 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with LDHC4. The active-site loop of LDHC4 adopts a distinct conformation compared to other isoforms, and this compound shows selective inhibition against LDHC4 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a selective inhibition against LDHC4 over other isoforms

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylamino)(oxo)acetic acid can be synthesized through the reaction of ethylamine with oxalic acid. The reaction typically involves the following steps:

Formation of Ethylammonium Oxalate: Ethylamine is reacted with oxalic acid to form ethylammonium oxalate.

Dehydration: The ethylammonium oxalate is then dehydrated to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (Ethylamino)(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can yield ethylamino derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of ethylamino derivatives.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

(Ethylamino)(oxo)acetic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It serves as an inhibitor of lactate dehydrogenase C4, making it useful in studies related to glycolysis and metabolic pathways.

Medicine: Its selective inhibition of lactate dehydrogenase C4 makes it a potential candidate for anticancer drug development.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Oxamic Acid: Another inhibitor of lactate dehydrogenase but with less selectivity compared to (ethylamino)(oxo)acetic acid.

N-Substituted Oxamic Acids: These compounds also inhibit lactate dehydrogenase but with varying degrees of potency.

Uniqueness: this compound is unique due to its high selectivity for lactate dehydrogenase C4, making it a promising candidate for targeted anticancer therapy. Its ability to selectively inhibit LDHC4 over other isoforms sets it apart from other similar compounds .

Properties

IUPAC Name |

2-(ethylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-2-5-3(6)4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRIITVFSTUKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)

![N-(4-METHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2631864.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)

![1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2631869.png)

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)

![N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide](/img/structure/B2631879.png)

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)

![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)